N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

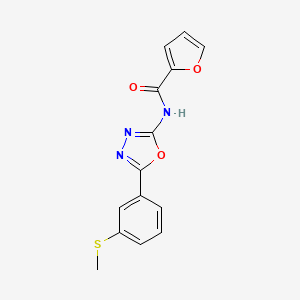

N-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-(methylthio)phenyl group at the 5-position and a furan-2-carboxamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and metabolic stability in medicinal chemistry .

Properties

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-21-10-5-2-4-9(8-10)13-16-17-14(20-13)15-12(18)11-6-3-7-19-11/h2-8H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJCDPITANYSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced through a condensation reaction with a suitable furan derivative.

Attachment of the phenyl group: The phenyl group with the methylsulfanyl substituent can be introduced via a substitution reaction.

Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and antiviral activities. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Research: Researchers investigate its effects on different biological pathways and its potential as a therapeutic agent for various diseases.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and the furan ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and properties can be contextualized by comparing it to structurally related derivatives (Table 1):

Key Comparisons

Core Heterocycle Influence

- The target compound’s 1,3,4-oxadiazole core differs from 793680-14-5 ’s 1,3,4-thiadiazole (sulfur vs. oxygen). Thiadiazoles generally exhibit stronger π-π stacking but lower metabolic stability compared to oxadiazoles, which may affect pharmacokinetics .

- In a5 (phenyl substituent), insecticidal activity is attributed to the planar aromatic system enhancing target binding, while the target compound’s methylthio group may improve lipophilicity and bioavailability .

Substituent Effects Cyanomethyl (a4) vs. Methylthiophenyl (Target): The electron-withdrawing cyanomethyl group in a4 reduces steric bulk but may decrease membrane permeability compared to the methylthiophenyl group . Extended Substituents (M339-0067): The aryl-piperazine chain in M339-0067 increases molecular weight (480.5 vs.

Biological Activity Trends a5 demonstrated insecticidal efficacy, suggesting that the 1,3,4-oxadiazole-furanamide scaffold is critical for targeting insect chitin synthesis or neuroreceptors. The target compound’s methylthio group may further optimize interactions with cysteine-rich enzymes or receptors . No direct toxicity data are available for the target compound, but analogs like a4 and a5 showed moderate to high yields (70–89%) and stability under reflux conditions, implying synthetic feasibility .

Biological Activity

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.

- Furan ring : A five-membered aromatic ring containing oxygen.

- Methylthio group : A sulfur-containing substituent that enhances the compound's reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This could affect various metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both bacterial and fungal strains. The mechanism may involve disruption of cell membranes or interference with metabolic processes critical for pathogen survival .

- Antioxidant Properties : The presence of the oxadiazole ring contributes to the radical scavenging activity of the compound, which helps in mitigating oxidative stress .

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 750 μg/mL against fungal pathogens .

- Compounds with similar structures have demonstrated potent antibacterial activity compared to standard drugs.

Antitumor Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically:

- Compounds within this class showed antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3 .

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. Some derivatives demonstrated significant radical scavenging activity ranging from 32% to 87% at a concentration of 25 µM, indicating potential therapeutic applications in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of this compound:

- The methylthio group enhances reactivity and biological efficacy compared to other substituents like methyl or halogens.

- Modifications in the furan or oxadiazole rings can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antimicrobial Studies : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .

- Cytotoxicity Assays : The cytotoxic effects were evaluated using the MTT assay on cancer cell lines. Results indicated that certain derivatives had low cytotoxicity while maintaining high antimicrobial activity .

Q & A

Q. What are the established synthetic routes for N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of furan-2-carboxylic acid hydrazide with a substituted phenyl intermediate. For example:

Hydrazide Formation : React furan-2-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate .

Cyclization : Treat the hydrazide with 3-(methylthio)phenyl-substituted carbonyl chloride in the presence of a catalyst (e.g., POCl₃) to form the oxadiazole ring .

Purification : Use column chromatography and recrystallization to achieve >95% purity. Optimization includes controlling temperature (60–80°C) and reaction time (6–12 hours) to maximize yield (reported 70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the furan protons resonate at δ 6.5–7.5 ppm, while the oxadiazole ring protons are typically absent due to its aromatic nature .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 3-(methylthio)phenyl or furan-2-carboxamide moieties influence biological activity, based on SAR studies?

- Methodological Answer :

- 3-(Methylthio)phenyl Modifications :

- Replacing methylthio (-SMe) with sulfone (-SO₂Me) enhances oxidative stability but may reduce antimicrobial activity due to decreased lipophilicity .

- Halogenation (e.g., Cl at the para position) improves antitumor activity by enhancing electron-withdrawing effects and target binding .

- Furan-2-carboxamide Modifications :

- Substituting furan with thiophene increases metabolic stability but may alter binding affinity to enzymes like Enoyl-ACP reductase .

Q. What computational strategies are employed to predict binding affinity and mechanism of action against target enzymes (e.g., Mycobacterium tuberculosis Enoyl-ACP reductase)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, the oxadiazole ring shows hydrogen bonding with Tyr158 and π-π stacking with NAD⁺ in Enoyl-ACP reductase .

- MD Simulations : Perform 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies (ΔG < −30 kcal/mol suggests strong affinity) .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. antitumor efficacy) be resolved through experimental design?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., H37Rv for antitubercular activity) and controls (e.g., isoniazid for MIC comparisons) .

- Purity Validation : Confirm compound purity via HPLC (retention time matching) and elemental analysis to rule out impurities as confounding factors .

- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple replicates to identify outliers and validate reproducibility .

Data Analysis and Optimization

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- LogP Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Pro-drug Design : Mask the oxadiazole ring with ester groups to enhance bioavailability, followed by enzymatic cleavage in vivo .

- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots (e.g., methylthio oxidation) and block degradation pathways .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.